molecular formula C22H14BrN3OS2 B4718440 2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide

2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide

Cat. No. B4718440
M. Wt: 480.4 g/mol
InChI Key: JFXDMOUBAWZBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiazole family and has been found to possess a range of interesting properties that make it an attractive candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide involves its ability to bind to specific proteins and modulate their activity. This compound has been found to interact with a range of different proteins, including those involved in cell signaling, gene expression, and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide have been extensively studied in vitro and in vivo. This compound has been found to have a range of effects on cellular processes, including the inhibition of protein-protein interactions, the modulation of gene expression, and the induction of cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide in lab experiments is its ability to act as a fluorescent probe for the detection of protein-protein interactions. This compound is also relatively easy to synthesize and has a high degree of stability. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for research involving 2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide. One area of interest is the development of new drugs that target specific proteins involved in disease pathways. Another potential direction is the development of new imaging techniques that use this compound as a fluorescent probe. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in a range of different scientific fields.

Scientific Research Applications

2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest has been its use as a fluorescent probe for the detection of protein-protein interactions. This compound has also been found to be useful in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

2-bromo-N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3OS2/c23-18-8-4-3-7-17(18)21(27)25-16-9-10-19-20(11-16)29-22(26-19)28-13-15-6-2-1-5-14(15)12-24/h1-11H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXDMOUBAWZBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-N-{2-[(2-cyanobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide

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